molecular formula C14H14N4O4 B14741655 Glutamine, N-(2-quinoxaloyl)-, l- CAS No. 5569-98-2

Glutamine, N-(2-quinoxaloyl)-, l-

Cat. No.: B14741655
CAS No.: 5569-98-2
M. Wt: 302.29 g/mol
InChI Key: BQAFPVLQTAJRFU-JTQLQIEISA-N
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Description

Glutamine, N-(2-quinoxaloyl)-, l- is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinoxaline moiety attached to the glutamine molecule, which imparts distinct properties and functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutamine, N-(2-quinoxaloyl)-, l- typically involves the reaction of glutamine with quinoxaline derivatives. One common method is the condensation reaction between glutamine and 2-quinoxalinecarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of Glutamine, N-(2-quinoxaloyl)-, l- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Glutamine, N-(2-quinoxaloyl)-, l- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Glutamine, N-(2-quinoxaloyl)-, l- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Glutamine, N-(2-quinoxaloyl)-, l- involves its interaction with specific molecular targets and pathways. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to altered cellular functions and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Glutamine, N-(2-pyridyl)-, l-
  • Glutamine, N-(2-benzoyl)-, l-
  • Glutamine, N-(2-thiazolyl)-, l-

Uniqueness

Glutamine, N-(2-quinoxaloyl)-, l- is unique due to the presence of the quinoxaline moiety, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to its analogs .

Properties

CAS No.

5569-98-2

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

(2S)-5-amino-5-oxo-2-(quinoxaline-2-carbonylamino)pentanoic acid

InChI

InChI=1S/C14H14N4O4/c15-12(19)6-5-10(14(21)22)18-13(20)11-7-16-8-3-1-2-4-9(8)17-11/h1-4,7,10H,5-6H2,(H2,15,19)(H,18,20)(H,21,22)/t10-/m0/s1

InChI Key

BQAFPVLQTAJRFU-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)N[C@@H](CCC(=O)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

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